5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate
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Overview
Description
5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Another quinoline derivative with similar biological activities.
7-Chloroquinoline derivatives: Known for their antimalarial and antimicrobial properties.
8-Hydroxyquinoline derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate is unique due to the presence of the tetramethylbenzene-1-sulfonate group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2,3,5,6-tetramethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11-10-12(2)14(4)19(13(11)3)25(22,23)24-17-8-7-16(20)15-6-5-9-21-18(15)17/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILZSNFUFWEIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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